molecular formula C12H26N2Si B574869 Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- CAS No. 163794-91-0

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-

Cat. No.: B574869
CAS No.: 163794-91-0
M. Wt: 226.439
InChI Key: ZMWNPLZNYQLBOE-UHFFFAOYSA-N
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Description

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanenitrile group attached to a dimethylamino bis(1-methylethyl)silyl moiety. It is used in various scientific and industrial applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- typically involves the reaction of butanenitrile with a silylating agent such as dimethylaminosilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes where butanenitrile is reacted with dimethylaminosilane in continuous flow reactors. The process is designed to ensure consistent quality and efficiency, with careful monitoring of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- involves its interaction with molecular targets through its reactive functional groups. The silyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

    Isobutyronitrile: A branched isomer of butyronitrile with different physical properties.

    Propanenitrile: A shorter-chain nitrile with similar chemical behavior but different applications.

Uniqueness

Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]- is unique due to the presence of the dimethylamino bis(1-methylethyl)silyl group, which imparts distinct reactivity and functional versatility. This makes it valuable in specialized applications where other nitriles may not be suitable.

Properties

IUPAC Name

4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2Si/c1-11(2)15(12(3)4,14(5)6)10-8-7-9-13/h11-12H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWNPLZNYQLBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CCCC#N)(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889041
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163794-91-0
Record name 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163794-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-((dimethylamino)bis(1-methylethyl)silyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163794910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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